N,2,2,2-Tetrachloroacetamine
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Overview
Description
N,2,2,2-Tetrachloroacetamine is an organic compound with the molecular formula C2H2Cl4NO It is a derivative of acetamide where the hydrogen atoms are replaced by chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
N,2,2,2-Tetrachloroacetamine can be synthesized through the chlorination of acetamide. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions include maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination processes. The use of continuous flow reactors allows for better control over reaction conditions and yields. The process also includes purification steps such as distillation and recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N,2,2,2-Tetrachloroacetamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trichloroacetic acid.
Reduction: Reduction reactions can convert it to less chlorinated derivatives.
Substitution: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia, amines, or thiols can be used under mild conditions.
Major Products
Oxidation: Trichloroacetic acid.
Reduction: Dichloroacetamide or monochloroacetamide.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
N,2,2,2-Tetrachloroacetamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of chlorinated organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,2,2,2-Tetrachloroacetamine involves its interaction with various molecular targets. It can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The pathways involved include nucleophilic substitution and addition reactions .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trichloroacetamide: Similar in structure but with one less chlorine atom.
2,2,2-Trichloroacetonitrile: Contains a nitrile group instead of an amide group.
Trichloroacetic acid: An oxidized form of N,2,2,2-Tetrachloroacetamine.
Uniqueness
This compound is unique due to its high chlorine content, which imparts distinct chemical reactivity and stability. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and industrial applications .
Properties
CAS No. |
35077-10-2 |
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Molecular Formula |
C2HCl4NO |
Molecular Weight |
196.8 g/mol |
IUPAC Name |
N,2,2,2-tetrachloroacetamide |
InChI |
InChI=1S/C2HCl4NO/c3-2(4,5)1(8)7-6/h(H,7,8) |
InChI Key |
WZJSNDBOBAUAQL-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(Cl)(Cl)Cl)NCl |
Origin of Product |
United States |
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